(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid
Description
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C21H31NO4 and its molecular weight is 361.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Crystallography
- Structural Analysis : The related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, demonstrates the pyrrolidine ring's adoption of an envelope conformation, indicating its structural stability and potential for further chemical modification. This characteristic is crucial for designing molecules with desired properties, such as increased solubility or biological activity (Jing Yuan et al., 2010).
Medicinal Chemistry
- Drug Design : The discovery of potent inhibitors for influenza neuraminidase showcases the use of similar compounds in medicinal chemistry. A compound containing a pyrrolidine core demonstrated significant inhibitory activity, highlighting the importance of such structures in developing antiviral drugs (G. T. Wang et al., 2001).
Polymer Science
- Polyamide Synthesis : Compounds derived from 4-tert-butylcatechol have been used to synthesize polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polymers exhibit high thermal stability, solubility in various solvents, and the ability to form transparent, flexible films, underscoring the utility of such derivatives in creating advanced materials (S. Hsiao et al., 2000).
Chemical Synthesis
- Asymmetric Synthesis : The synthesis of orthogonally protected methyl esters of non-proteinogenic amino acids from derivatives similar to the compound emphasizes its role in asymmetric synthesis. This approach facilitates the production of molecules with specific chirality, a critical aspect in pharmaceutical development (A. Temperini et al., 2020).
Heterocyclic Chemistry
- Heterocyclic Compound Synthesis : The reaction of isatin with heterocyclic ketones, including N-tert-butoxycarbonyl derivatives, to synthesize quinoline-4-carboxylic acids fused with respective heterocycles demonstrates the compound's utility in creating diverse heterocyclic structures. These structures are foundational in developing new pharmaceuticals and materials (A. I. Moskalenko et al., 2011).
properties
IUPAC Name |
(2S,4R)-4-[(4-tert-butylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4/c1-20(2,3)16-9-7-14(8-10-16)11-15-12-17(18(23)24)22(13-15)19(25)26-21(4,5)6/h7-10,15,17H,11-13H2,1-6H3,(H,23,24)/t15-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDMOPQOYGNPJR-WBVHZDCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376058 | |
Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
959573-23-0 | |
Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-[[4-(1,1-dimethylethyl)phenyl]methyl]-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959573-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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